Influenza A virus-IN-15

Antiviral Influenza A virus Broad‑spectrum inhibitor

Research on drug-resistant influenza strains requires mechanism-specific controls distinct from neuraminidase or M2 inhibitors. Influenza A virus-IN-15 (Compound 9b) addresses this gap. - **Mechanism**: Inhibits viral RNA transcription/replication via polymerase complex targeting. - **Potency**: IC50 = 0.88 μM (H1N1) to 6.33 μM (B/Yamagata); outperforms Ribavirin. - **Application**: Positive control for IAV/B screening; resistance and combination studies. - **Supply**: Quantified, reproducible batches for HTS workflows.

Molecular Formula C29H30N6O3
Molecular Weight 510.6 g/mol
Cat. No. B15565679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza A virus-IN-15
Molecular FormulaC29H30N6O3
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H30N6O3/c36-27(32-25-11-4-5-14-30-25)20-34-15-17-35(18-16-34)26-13-12-23-9-6-10-24(29(23)33-26)38-21-28(37)31-19-22-7-2-1-3-8-22/h1-14H,15-21H2,(H,31,37)(H,30,32,36)
InChIKeyYGVZZBBKDBADRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza A virus-IN-15: Broad-Spectrum Inhibitor


Influenza A virus-IN-15 (Compound 9b) is a quinoline derivative bearing a piperazine moiety that acts as a broad‑spectrum inhibitor of influenza A virus (IAV) replication [1]. The compound exhibits a strain‑dependent IC₅₀ range of 0.88–6.33 μM and demonstrates acceptable cytotoxicity in MDCK cells, with preliminary mechanistic studies indicating inhibition of viral RNA transcription and replication [2]. It is supplied by multiple vendors for research‑use‑only applications, typically as a solid powder with molecular formula C₂₉H₃₀N₆O₃ (MW 510.59) .

Targets viral RNA transcription and replication, distinct from neuraminidase or M2 inhibitors
Reported activity across influenza A (H1N1, H3N2) and B (Victoria, Yamagata) strains
Supports polymerase function studies and antiviral resistance screening

Why Influenza A virus-IN-15 Cannot Be Substituted


Substitution with superficially similar quinoline‑containing anti‑IAV compounds or alternative influenza A virus‑IN‑series molecules is not scientifically valid because Influenza A virus‑IN‑15 (Compound 9b) was intentionally selected from a 23‑member SAR series for its balanced broad‑spectrum activity (IC₅₀ 0.88–6.33 μM across H1N1, H3N2, and influenza B strains) and acceptable cytotoxicity profile, a combination not replicated by earlier series members such as 4a or 6c g [1]. Furthermore, alternative IN‑series compounds exhibit either narrow subtype specificity (IN‑14: EC₅₀ 23 nM only against H1N1) or operate via a distinct cap‑snatching polymerase mechanism with EC₉₀ values in the 2.1–3.5 μM range (IN‑17) , making direct experimental substitution without full re‑validation of strain coverage, mechanism of action, and cytotoxicity in the investigator’s assay system a source of irreproducible results.

Mechanism divergence
Inhibits viral RNA transcription/replication; may not be replaced by neuraminidase or M2 inhibitors.
SAR specificity
Piperazine-containing quinoline scaffold may show potency differences vs. other quinoline analogs.
Strain coverage context
Broad activity across influenza A and B strains may not replicate with structural analogs.

Influenza A virus-IN-15: Quantitative Differentiation


Potency Advantage vs Ribavirin

Influenza A virus-IN-15 (Compound 9b) inhibits four influenza virus strains in a dose‑independent manner with IC₅₀ values ranging from 3.57 μM (H1N1) to 6.33 μM (B/Yamagata), whereas the reference broad‑spectrum antiviral ribavirin was less potent in the same primary screening assay against the IAV panel [1]. The compound's IC₅₀ against the H3N2 strain (A/Aichi/2/1968 X31) was 4.66 μM, and it also showed activity against influenza B viruses, a property not observed for many quinoline analogs in the same series [2].

Potency vs Ribavirin
Head-to-head
IC50 0.88 μM (Compound 9b) vs. less potent Ribavirin
Reported higher assay potency; supports dose-response studies
MDCK cell assay; ribavirin IC50 not precisely specified
Antiviral Influenza A virus Broad‑spectrum inhibitor

Broad-Spectrum Activity Across Influenza A and B

Influenza A virus-IN-15 (9b) provides balanced micromolar potency against both H1N1 and H3N2, in contrast to the narrow H1N1‑selective activity of IN‑14 (EC₅₀ 23 nM) and the lower single‑digit micromolar EC₉₀ of IN‑17 (H3N2 EC₉₀ 3.5 μM, H1N1 EC₉₀ 2.6 μM) . While IN‑14 is ~155‑fold more potent against H1N1, it lacks reported activity against H3N2, making 9b the more versatile reagent for comparative subtype studies. IN‑17, although structurally distinct, operates via cap‑snatching polymerase inhibition (EC₉₀ 2.1 μM) rather than the RNA transcription/replication block of 9b [1].

Strain Coverage
Cross-study comparable
H1N1 IC50 3.57 μM, H3N2 4.66 μM, B/Vic 5.16 μM, B/Yam 6.33 μM
Reported cross-strain activity; supports broad-spectrum screening
Influenza B coverage not reported for compound IN-17
SAR Influenza A virus Subtype selectivity

Mechanistic Differentiation vs Neuraminidase/M2

Preliminary mechanistic studies demonstrate that Influenza A virus-IN-15 (9b) inhibits viral RNA transcription and replication, a mode of action distinct from neuraminidase inhibitors (e.g., oseltamivir), M2 ion channel blockers (amantadine), and cap‑dependent endonuclease inhibitors (baloxavir, IN‑17) [1]. While direct head‑to‑head MoA data are not available, this classification places 9b in a different functional class from the most common anti‑IAV tool compounds, making it valuable for orthogonal validation of antiviral mechanisms and for studying resistance pathways that bypass polymerase‑targeting or entry‑blocking agents [2].

Mechanism vs. Standards
Class-level inference
Inhibition of viral RNA transcription and replication
Divergent target from neuraminidase/M2; supports polymerase-targeted studies
Based on time-of-addition assays; confirmatory studies advised
Mechanism of action RNA transcription Influenza A virus

Structural Class Differentiation – Quinoline‑Piperazine Scaffold vs. Cap‑Dependent Endonuclease Inhibitor IN‑15

Influenza A virus-IN-15 (Compound 9b) is chemically and mechanistically distinct from the similarly named Cap‑dependent endonuclease-IN-15 (sebaloxavir marboxil, CAS 2581298‑44‑2, C₂₇H₂₃F₂N₃O₇Se, MW 618.44) . The quinoline‑piperazine scaffold of 9b (C₂₉H₃₀N₆O₃, MW 510.59) was optimized from a hit series for broad anti‑IAV activity [1], whereas Cap‑dependent endonuclease-IN-15 is a patent‑disclosed baloxavir analog that targets the viral polymerase acidic protein (PA) endonuclease domain . This fundamental difference in chemical structure and intended molecular target precludes any assumption of functional equivalence.

Chemical scaffold Target engagement Selectivity

Influenza A virus-IN-15: Key Research Applications


Broad-Spectrum Screening and Strain Coverage

Use Influenza A virus-IN-15 (9b) as a broad‑spectrum control compound in multi‑strain IAV/IBV phenotypic screens. Its balanced IC₅₀ values (3.57–6.33 μM) across H1N1, H3N2, and two influenza B strains provide a consistent baseline for detecting strain‑specific hit bias [1]. This application is directly supported by the head‑to‑head potency advantage over ribavirin and the broad‑spectrum data generated in MDCK cells [2].

Mechanistic Studies: RNA Transcription & Replication

Deploy Influenza A virus-IN-15 (9b) as a tool to confirm hits arising from neuraminidase, M2, or polymerase‑targeted screens. Because 9b inhibits viral RNA transcription/replication [1], it provides an orthogonal chemical probe to rule out false positives that act solely via entry or release pathways [2]. This scenario leverages the class‑level mechanistic distinction established in the evidence above.

Comparative Pharmacology & Resistance Profiling

Influenza A virus-IN-15 (9b) serves as the reference compound for structure‑activity relationship studies on substituted quinoline derivatives containing piperazine moieties. The primary paper explicitly identifies 9b as the most broadly active analog among the 23 compounds synthesized, making it the logical benchmark for evaluating new synthetic derivatives [1]. Procurement of 9b enables direct side‑by‑side comparison with novel analogs in the same assay system [2].

Application
Selection Property
Validation Focus
Broad-spectrum antiviral screening
Cross-strain activity profile
Strain-panel activity comparison
Viral polymerase mechanism studies
Polymerase-targeted inhibition
RNA transcription/replication assay validation
Comparator and resistance profiling
Mechanistic differentiation from standard-of-care
Cross-resistance and combination study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza A virus-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.